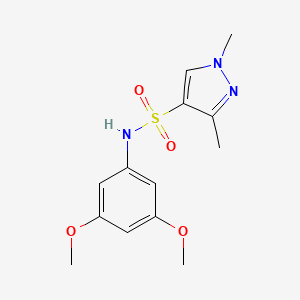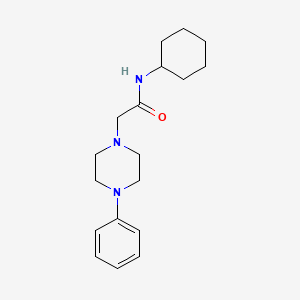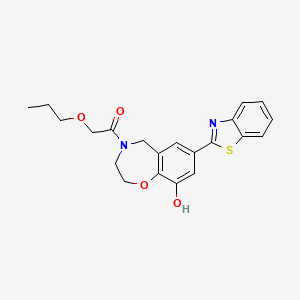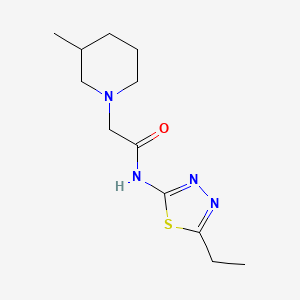
N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as DMP 840, is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840 involves binding to the intracellular side of Nav1.7, thereby preventing the channel from opening in response to depolarization. This results in a decrease in sodium influx and a subsequent reduction in action potential generation. The selective inhibition of Nav1.7 by this compound 840 has been shown to reduce pain perception in animal models, making it a potential therapeutic agent for the treatment of chronic pain.
Biochemical and Physiological Effects:
In addition to its effects on Nav1.7, this compound 840 has been found to modulate a range of other biological processes. Studies have shown that this compound 840 can inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound 840 has also been found to inhibit the activity of the enzyme soluble epoxide hydrolase, which is involved in the metabolism of fatty acids. These effects suggest that this compound 840 may have potential applications in the treatment of metabolic and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840 is its selectivity for Nav1.7, which allows for the investigation of the role of this channel in pain perception. However, this compound 840 has also been found to inhibit other ion channels, such as Nav1.5 and Nav1.8, at higher concentrations. This can limit its usefulness in certain experiments. Additionally, this compound 840 has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of Nav1.7.
Direcciones Futuras
There are several potential future directions for research involving N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840. One area of interest is the development of more selective Nav1.7 inhibitors that do not inhibit other ion channels. Another potential direction is the investigation of the effects of this compound 840 on other biological processes, such as carbonic anhydrase and soluble epoxide hydrolase. Finally, the development of more stable analogs of this compound 840 could improve its usefulness in in vivo experiments.
Conclusion:
In conclusion, this compound 840 is a valuable tool for investigating the role of Nav1.7 in pain perception and has potential applications in the treatment of chronic pain. Its ability to modulate other biological processes also suggests that it may have potential applications in the treatment of metabolic and cardiovascular diseases. However, its selectivity for Nav1.7 and relatively short half-life in vivo should be taken into consideration when designing experiments. Further research is needed to fully explore the potential applications of this compound 840 in scientific research.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840 involves the reaction of 3,5-dimethoxyphenylhydrazine with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of sulfuric acid. The resulting product is then treated with chlorosulfonic acid to yield the final compound. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840 has been used extensively in scientific research due to its ability to modulate various biological processes. One of its primary applications is in the study of ion channels, particularly the voltage-gated sodium channel Nav1.7. This compound 840 has been found to selectively inhibit Nav1.7, making it a valuable tool for investigating the role of this channel in pain perception.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-9-13(8-16(2)14-9)21(17,18)15-10-5-11(19-3)7-12(6-10)20-4/h5-8,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBKCCLWDIWHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5341415.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341423.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5341427.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-(4-phenyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5341432.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5341438.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341446.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341457.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5341460.png)


![2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5341476.png)
![N-cyclohexyl-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5341478.png)
